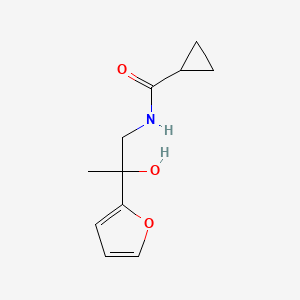

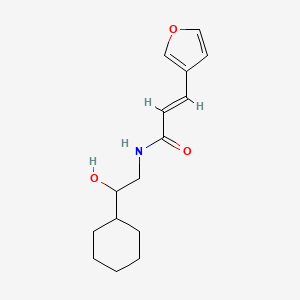

(E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(furan-3-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(furan-3-yl)acrylamide is a useful research compound. Its molecular formula is C15H21NO3 and its molecular weight is 263.337. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Acrylamide and Furan Mitigation Strategies in Food

Research on acrylamide and furan, compounds related to (E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(furan-3-yl)acrylamide, has explored strategies for mitigating their presence in food due to their potential toxic effects and classification as "possibly carcinogenic to humans" by the International Agency for Research on Cancer. Various technological measures have been studied for their potential to reduce levels of these compounds in food, including the use of asparaginase, thermal input reduction techniques like low temperature-long time dehydration and dielectric heating, and removal interventions such as vacuum treatment. These strategies aim to decrease consumer intake of acrylamide and furanic compounds, highlighting the importance of ongoing research into safer food processing methods (Anese et al., 2013).

Biochemical Transformations and Synthetic Applications

This compound and its related compounds have been the subject of studies focusing on their biochemical transformations and synthetic applications. For instance, the Diels–Alder adduct of ethyl (E)-3-nitroacrylate and furan serves as a versatile template for the synthesis of hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid, showcasing the compound's utility in constructing complex molecular architectures that could have implications in pharmaceutical and materials science research (Masesane & Steel, 2004).

Enzymatic Reduction by Marine and Terrestrial Fungi

The enzymatic reduction of related acrylamide derivatives by marine and terrestrial fungi represents another area of scientific inquiry. For example, the ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl)propanamide by various fungal strains underlines the potential of biocatalysis in achieving stereoselective transformations. This research not only expands our understanding of fungal enzymatic capabilities but also suggests novel pathways for the synthesis of enantiopure compounds, which are valuable in medicinal chemistry (Jimenez et al., 2019).

Novel Chemical Compounds for Viral Inhibition

In the realm of antiviral research, compounds structurally similar to this compound have been investigated for their potential to inhibit viral enzymes. A novel chemical compound was found to suppress the enzymatic activities of SARS coronavirus helicase, demonstrating the potential of such molecules in developing inhibitors against viruses. This line of research is crucial for advancing antiviral therapies and understanding the interaction between synthetic compounds and viral targets (Lee et al., 2017).

Propriétés

IUPAC Name |

(E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(furan-3-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c17-14(13-4-2-1-3-5-13)10-16-15(18)7-6-12-8-9-19-11-12/h6-9,11,13-14,17H,1-5,10H2,(H,16,18)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIURRHVOJVBDS-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)C=CC2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C(CNC(=O)/C=C/C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2964400.png)

![1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B2964408.png)

![1-[(Tert-butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid](/img/structure/B2964411.png)

![tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2964412.png)

![4-[(Pyridin-3-ylmethyl)thio]aniline](/img/structure/B2964415.png)